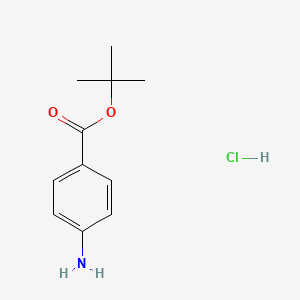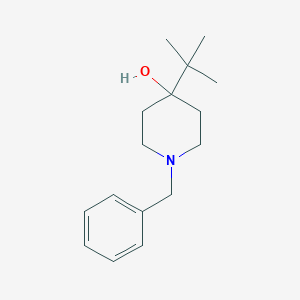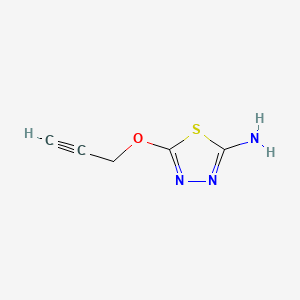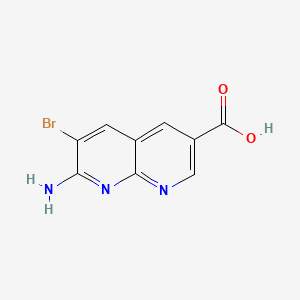
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O2 It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a trifluoromethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This process involves the reduction of the compound under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and optimized reaction conditions would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the trifluoromethoxy group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce aldehydes, acids, or reduced trifluoromethoxy compounds.
Applications De Recherche Scientifique
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds or modify existing ones. For example, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, resulting in the formation of a new substituted benzene derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methoxy-1-(trifluoromethoxy)benzene: A positional isomer with similar chemical properties.
1-Bromo-4-(trifluoromethoxy)benzene: Another halogenated derivative with a bromine atom instead of chlorine.
(Trifluoromethoxy)benzene: A simpler compound lacking the chlorine and methoxy groups.
Uniqueness
2-Chloro-4-methoxy-1-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and methoxy groups on the benzene ring, in addition to the trifluoromethoxy group
Propriétés
Formule moléculaire |
C8H6ClF3O2 |
|---|---|
Poids moléculaire |
226.58 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6ClF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 |
Clé InChI |
CURSMNDNPNFVTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)






![1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B13931566.png)





![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)
